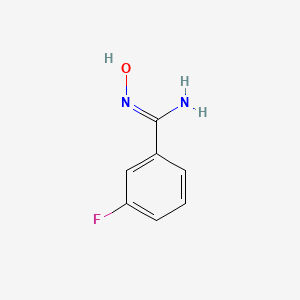

3-(フラン-2-イル)-1H-1,2,4-トリアゾール-5-アミン

説明

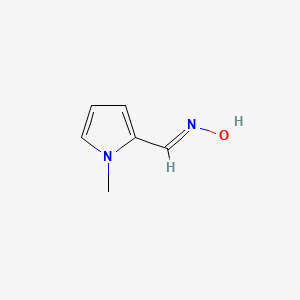

The compound “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” belongs to the class of organic compounds known as furans . Furans are compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” are not available, similar compounds have been synthesized through reactions involving furan compounds . For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .科学的研究の応用

抗菌活性

この化合物は、良好な抗菌活性を示すことがわかっています。 具体的には、酵母様真菌であるカンジダ・アルビカンスの増殖を64 µg/mLの濃度で阻害することが示されています 。 それとは別に、これらの化合物は、大腸菌と黄色ブドウ球菌を抑制します .

誘導体の合成

この化合物は、3-アリール-3-(フラン-2-イル)プロペノ酸誘導体の合成に使用できます。 これは、3-(フラン-2-イル)プロペノ酸およびそのエステルの炭素-炭素二重結合の、純粋なトリフリン酸 TfOH 中の超求電子活性化条件下でのアレーンによるヒドロアリール化によって達成されます .

潜在的なエルゴジェニック効果

いくつかの研究によると、® -2-アミノ-3-(フラン-2-イル)プロパン酸を含むアミノ酸誘導体は、運動能力に関連する要因に影響を与える可能性があります。 これらの潜在的な効果には、筋肉の成長に重要なホルモンの放出の刺激、運動中の代替燃料源の提供、ストレス下での精神的な集中力の向上、運動後の筋肉損傷の軽減が含まれます.

創薬

この化合物のユニークな構造により、創薬など、さまざまな用途が考えられます。 この分野におけるその可能性は非常に大きく、これらの潜在的な利点を完全に理解するためにはさらなる研究が必要です.

触媒

この化合物は、触媒としても使用できます。 そのユニークな構造と特性により、さまざまな触媒プロセスで使用する潜在的な候補となっています.

材料合成

この化合物は、さまざまな材料の合成に使用できます。 そのユニークな構造により、ユニークな特性を持つ新しい材料を作成するために使用できます.

将来の方向性

The future directions for research on “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the antimicrobial activity of similar compounds, it may be of interest to investigate this compound’s potential as an antimicrobial agent .

作用機序

Target of Action

Similar furan derivatives have been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms are often targets for antimicrobial compounds.

Mode of Action

It’s known that furan derivatives can interact with biological targets through various mechanisms, including electrophilic species transformations .

Biochemical Pathways

Furan derivatives are known to interfere with various biological processes, including those involved in microbial growth .

Result of Action

Similar furan derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with microbial growth or survival .

特性

IUPAC Name |

5-(furan-2-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCDIRKSCUAMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434433 | |

| Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3663-61-4 | |

| Record name | 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Furyl)-4h-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

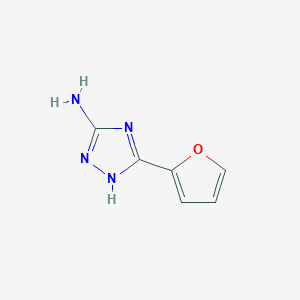

Q1: What is the significance of studying 3-(2-furyl)-1H-1,2,4-triazol-5-amine in the context of the provided research paper?

A: The research paper focuses on the crystal structure of 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa in complex with N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine []. This suggests that the compound, 3-(2-furyl)-1H-1,2,4-triazol-5-amine, likely acts as a ligand and plays a crucial role in the formation of this complex. Understanding the interaction between this compound and FabA can provide valuable insights into the enzyme's function and potentially aid in the development of novel antibacterial agents.

Q2: What is FabA and why is it a potential drug target?

A: FabA is a key enzyme in the fatty acid biosynthesis pathway of bacteria, including Pseudomonas aeruginosa. This pathway is essential for bacterial survival and is significantly different from the fatty acid synthesis process in humans []. This difference makes FabA an attractive target for developing new antibacterial drugs that specifically inhibit bacterial growth without affecting human cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)